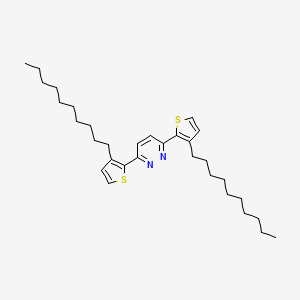
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- is a chemical compound with the molecular formula C16H22Sn and a molecular weight of 333.06 g/mol This compound is a derivative of stannane, featuring a triethyl substitution along with a 1-methylene-3-phenyl-2-propynyl group
Vorbereitungsmethoden
The synthesis of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of triethylstannane with 1-methylene-3-phenyl-2-propynyl halides under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced stannane derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- can be compared with other similar compounds, such as:
Stannane, triethyl(1-methylene-3-phenyl-2-propyn-1-yl): This compound has a similar structure but differs in the position of the propynyl group.
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-triphenyl: This compound features a triphenyl substitution, which alters its chemical properties and reactivity.
The uniqueness of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
650605-97-3 |
|---|---|
Molekularformel |
C16H22Sn |
Molekulargewicht |
333.1 g/mol |
IUPAC-Name |
triethyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h4-6,8-9H,1H2;3*1H2,2H3; |
InChI-Schlüssel |
PNLKQUUEVIIZML-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C(=C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)

![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)
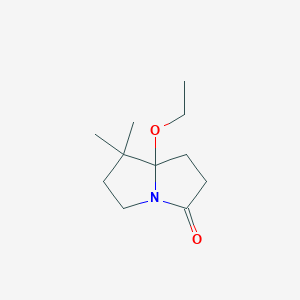

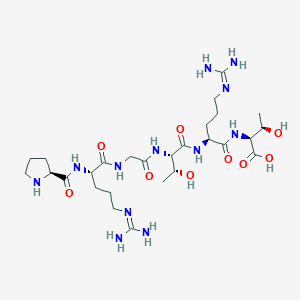
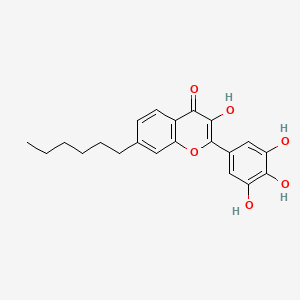
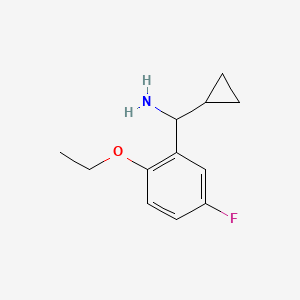


![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
